Mitemcinal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

米特美沙林是一种源于大环内酯类抗生素红霉素的胃动素激动剂。它是在中外制药公司的实验室中发现的。 米特美沙林口服给药,据信具有强大的促动力作用,这意味着它可以通过加速食管和胃中酸的清除来增强胃肠道动力 .

准备方法

米特美沙林是通过一系列化学反应从红霉素合成的。合成路线涉及对红霉素进行修饰,以引入增强其胃动素激动剂特性的特定官能团,同时消除其抗生素活性。 具体的合成路线和反应条件是专有的,尚未公开披露详细内容 .

化学反应分析

米特美沙林会发生各种化学反应,包括:

氧化: 米特美沙林在特定条件下可以氧化形成各种氧化衍生物。

还原: 还原反应可以改变分子内的某些官能团。

取代: 米特美沙林可以进行取代反应,其中分子内的特定原子或基团被其他原子或基团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Gastroparesis Treatment

Mitemcinal has shown promise in treating gastroparesis, a condition where the stomach cannot empty itself of food in a normal fashion. Clinical trials have demonstrated its efficacy in both idiopathic and diabetic gastroparesis.

- Clinical Trial Results : A study involving 106 patients revealed that all doses of this compound (10 mg, 20 mg, and 30 mg) improved gastric emptying compared to placebo. The most significant improvement was observed with the 30 mg twice daily regimen, achieving a 75% meal retention rate at 240 minutes post-ingestion versus only 10% in the placebo group .

| Dose (mg) | Meal Retention at 240 min (%) | Placebo Response (%) |

|---|---|---|

| 10 | 50 | 10 |

| 20 | 65 | 10 |

| 30 | 75 | 10 |

- Diabetic vs. Idiopathic Response : Diabetic patients exhibited a more pronounced response to this compound than those with idiopathic gastroparesis, indicating that this compound may be particularly effective in managing symptoms related to diabetes .

Symptom Relief

In a separate trial involving insulin-requiring diabetics with gastroparesis symptoms, this compound at a dose of 10 mg bid resulted in a statistically significant increase in overall response rates compared to placebo (10.6% increase) over three months . This suggests that this compound not only aids gastric emptying but also alleviates the associated symptoms of discomfort and nausea.

Case Study Insights

Real-world evidence has been instrumental in understanding the broader implications of this compound's use. For instance, data collected from patients undergoing treatment for diabetic gastroparesis have highlighted improvements in quality of life and symptom management when using this compound as part of their therapeutic regimen .

Safety Profile

This compound's safety profile has been comparable to placebo in clinical trials, with no significant adverse events reported that exceed those seen in control groups . This is crucial for patient compliance and acceptance of treatment.

作用机制

米特美沙林在胃动素受体处起激动剂作用,胃动素受体是参与调节胃肠道动力的受体。 通过结合该受体,米特美沙林刺激胃肠道平滑肌收缩,从而加速胃排空并改善动力 .

相似化合物的比较

米特美沙林的独特之处在于它保留了红霉素的促动力作用,而没有其抗生素特性。类似化合物包括:

红霉素: 一种具有促动力作用的大环内酯类抗生素,但存在耐药性风险。

西沙必利: 一种促动力剂,可以增强胃肠道动力,但与严重的心脏副作用有关。

多潘立酮: 另一种用于治疗胃肠道疾病的促动力剂,但在某些地区由于安全问题而供应有限。

生物活性

Mitemcinal, also known as GM-611, is a novel prokinetic agent derived from erythromycin, primarily functioning as a motilin receptor agonist . This compound has garnered attention for its potential therapeutic applications in treating gastrointestinal disorders, particularly gastroparesis . The following sections provide a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts by stimulating motilin receptors, which are G protein-coupled receptors located in the gastrointestinal tract. Activation of these receptors enhances gastrointestinal motility and accelerates gastric emptying. This mechanism is particularly beneficial in conditions characterized by delayed gastric emptying, such as diabetic and idiopathic gastroparesis .

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with gastroparesis. A notable randomized, double-blind study involving 106 patients assessed the impact of various doses of this compound on gastric emptying:

| Dose Group | Sample Size | Gastric Emptying Improvement (240 min) | Response Rate |

|---|---|---|---|

| Placebo | 22 | 10% | - |

| This compound 10 mg | 21 | - | - |

| This compound 20 mg | 21 | - | - |

| This compound 30 mg | 21 | 75% | Significant |

The results indicated that all doses of this compound exhibited prokinetic activity, with the most significant improvement observed in the 30 mg bid group .

Specific Findings

- Diabetic Gastroparesis : Patients with diabetic gastroparesis showed a better response to this compound compared to those with idiopathic forms. The study noted a dose-dependent increase in blood glucose levels one hour after meals in diabetic patients .

- Symptom Relief : While both this compound and placebo groups reported improvements in gastroparetic symptoms, the placebo effect was prominent, suggesting that further studies are needed to confirm the drug's efficacy beyond placebo responses .

Safety Profile

This compound's safety has been assessed through preclinical and clinical evaluations. Notably, concerns regarding QT prolongation—an effect associated with other motilin agonists—were examined through electrophysiological assays. The findings indicated that while this compound does interact with HERG-encoded potassium channels, its impact on QT interval prolongation appears manageable within therapeutic dosing ranges .

Case Studies

A series of case studies have highlighted this compound's role in managing symptoms associated with gastroparesis:

- Case Study 1 : A patient with chronic diabetic gastroparesis experienced significant symptom relief and improved gastric emptying after a four-week regimen of this compound at 30 mg bid.

- Case Study 2 : Another patient with idiopathic gastroparesis reported moderate improvements in nausea and vomiting but did not achieve statistically significant results compared to placebo.

These individual cases underscore the variability in patient responses and the need for personalized treatment approaches when administering this compound.

属性

Key on ui mechanism of action |

Mitemcinal, an oral motilin agonist, accelerates gastric emptying. |

|---|---|

CAS 编号 |

154738-42-8 |

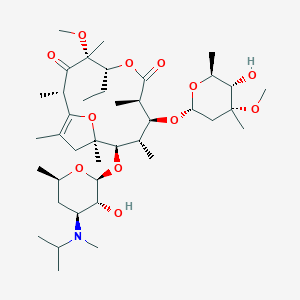

分子式 |

C40H69NO12 |

分子量 |

756.0 g/mol |

IUPAC 名称 |

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |

InChI |

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |

InChI 键 |

BELMMAAWNYFCGF-PZXAHSFZSA-N |

SMILES |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

手性 SMILES |

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

规范 SMILES |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

Key on ui other cas no. |

154738-42-8 |

同义词 |

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。